REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:10]([OH:12])=O)[CH:8]=2)[CH:3]=[CH:2]1.[C:13](C1NC=CN=1)([C:15]1N[CH:17]=[CH:18][N:19]=1)=[O:14].N1CCOCC1>C(Cl)Cl>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:10]([N:19]3[CH2:15][CH2:13][O:14][CH2:17][CH2:18]3)=[O:12])[CH:8]=2)[CH:3]=[CH:2]1
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Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=C(C=C12)C(=O)O
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C=1NC=CN1)C=1NC=CN1
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Name
|
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was refluxed under N2 for 30 min
|
Duration
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30 min
|
Type
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ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
was washed in seqence with HCl (50 mL, 1 N in water), NaOH (50 mL, 1 N in water) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=CC=C(C=C12)C(=O)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.74 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |